molecular formula C16H23FO2 B2845981 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane CAS No. 866150-28-9

2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane

Cat. No.: B2845981
CAS No.: 866150-28-9
M. Wt: 266.356
InChI Key: WUHXBAXZWLXJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane typically involves the reaction of 2-fluorobenzyl alcohol with 2-ethyl-5,5-dimethyloxolane in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-[(2-chlorophenyl)methoxymethyl]-5,5-dimethyloxolane
  • 2-Ethyl-2-[(2-bromophenyl)methoxymethyl]-5,5-dimethyloxolane
  • 2-Ethyl-2-[(2-iodophenyl)methoxymethyl]-5,5-dimethyloxolane

Uniqueness

Compared to its analogs, 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .

Properties

IUPAC Name

2-ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FO2/c1-4-16(10-9-15(2,3)19-16)12-18-11-13-7-5-6-8-14(13)17/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXBAXZWLXJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)(C)C)COCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.